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molecular formula C12H15N3O2 B128864 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 95885-13-5

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Cat. No. B128864
M. Wt: 233.27 g/mol
InChI Key: STUGRPIYVZOYAH-UHFFFAOYSA-N
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Patent
US04487773

Procedure details

A solution of potassium hydroxide (88.4 g., 1.576 mole) in 10 liters of water is stirred and heated to 95° C.; then 1-propionyl-4-(2-phenoxyethyl)-semicarbazide (396.1 g., 1.576 mole) added and the mixture stirred at 95°-96° C. for a 40 min. period. Insolubles are collected and the filtrate stirred in an ice bath as 145 ml. (1.74 mole) of 37% hydrochloric acid is added. Stirring is continued with cooling to provide a white solid which is collected, rinsed with water and air dried to provide 233.5 g., (63.5% yield) of 5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one, m.p. 136°-139° C.
Quantity
88.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
396.1 g
Type
reactant
Reaction Step Two
Quantity
1.74 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([NH:7][NH:8][C:9]([NH:11][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:10])(=O)[CH2:4][CH3:5].Cl>O>[CH2:4]([C:3]1[N:11]([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9](=[O:10])[NH:8][N:7]=1)[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
88.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
396.1 g
Type
reactant
Smiles
C(CC)(=O)NNC(=O)NCCOC1=CC=CC=C1
Step Three
Name
Quantity
1.74 mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 95°-96° C. for a 40 min. period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insolubles are collected
STIRRING
Type
STIRRING
Details
the filtrate stirred in an ice bath as 145 ml
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
to provide a white solid which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
rinsed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide 233.5 g

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C=1N(C(NN1)=O)CCOC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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